N-Butyl-N-phenylbenzenamine

Description

BenchChem offers high-quality N-Butyl-N-phenylbenzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-N-phenylbenzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

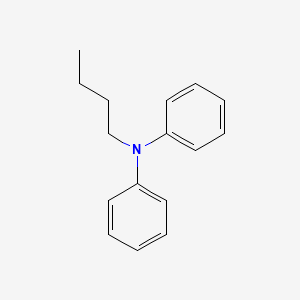

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENRFDRXNVMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481439 | |

| Record name | Benzenamine, N-butyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-43-8 | |

| Record name | Benzenamine, N-butyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility and Stability Profile of N-Butyl-N-phenylbenzenamine (CAS 6590-43-8)

[1]

Executive Summary

N-Butyl-N-phenylbenzenamine (CAS 6590-43-8), also known as N-Butyldiphenylamine, is a lipophilic tertiary amine widely utilized as an antioxidant intermediate and a building block in organic synthesis. Its utility in pharmaceutical and material science applications is defined by its solubility in non-polar organic media and its susceptibility to oxidative degradation.[1]

This technical guide provides a rigorous analysis of the physicochemical behavior of N-Butyl-N-phenylbenzenamine. It synthesizes predictive solubility modeling with established stability protocols to offer a self-validating framework for handling, storing, and analyzing this compound.[1] The guide is designed to empower researchers to minimize experimental error caused by precipitation or degradation events.[1]

Physicochemical Characterization

Understanding the molecular architecture of N-Butyl-N-phenylbenzenamine is the prerequisite for predicting its solvent interaction and stability profile.

Molecular Identity[1][2][3]

-

IUPAC Name: N-Butyl-N-phenylaniline

-

CAS Number: 6590-43-8[2]

-

Molecular Formula: C₁₆H₁₉N

-

Molecular Weight: 225.33 g/mol [2]

-

SMILES: CCCCN(c1ccccc1)c2ccccc2

Key Physical Properties

| Property | Value / Characteristic | Mechanistic Insight |

| Physical State | Liquid or Low-Melting Solid | The flexible n-butyl chain disrupts the π-π stacking efficiency of the diphenylamine core, lowering the melting point compared to diphenylamine ( |

| Lipophilicity (LogP) | ~4.6 – 4.9 (Predicted) | High lipophilicity indicates strong affinity for non-polar matrices and cell membranes, but negligible aqueous solubility.[1] |

| pKa | ~0.78 (Conjugate Acid) | The electron-withdrawing nature of the two phenyl rings significantly reduces the basicity of the nitrogen lone pair, making it difficult to protonate in weak acids.[1] |

Solubility Landscape

The solubility of N-Butyl-N-phenylbenzenamine is governed by the principle of "like dissolves like." The molecule possesses a large hydrophobic surface area (two phenyl rings + butyl chain) and lacks hydrogen bond donors, classifying it as a lipophilic, polar-aprotic solute .

Solvent Compatibility Table

Data represents qualitative solubility based on Hansen Solubility Parameters (HSP) for structural analogs.[1]

| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |

| Non-Polar | Hexane, Heptane | High | Excellent for extraction; completely miscible due to Van der Waals interactions. |

| Aromatic | Toluene, Benzene | Very High | Preferred solvents for stock solutions; π-π interactions stabilize the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Ideal for reaction media; high solubilizing power for tertiary amines.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Good solubility; suitable for intermediate polarity gradients.[1] |

| Polar Protic | Methanol, Ethanol | Moderate | Solubility decreases as water content increases.[1] Heating may be required for high concentrations.[1] |

| Aqueous | Water, PBS Buffer | Insoluble | LogP > 4.5 precludes aqueous solubility.[1] Requires surfactant or co-solvent (e.g., DMSO) for biological assays.[1] |

Solubilization Protocol for Biological Assays

For drug development applications requiring aqueous media, a "solvent-shift" method is recommended:

-

Dissolve compound in DMSO (dimethyl sulfoxide) to create a 10–100 mM stock solution.[1]

-

Slowly spike the DMSO stock into the aqueous buffer while vortexing.

-

Limit: Maintain DMSO concentration < 1% (v/v) to prevent precipitation, though the compound's high lipophilicity may still drive aggregation at micromolar concentrations.[1]

Stability Profile & Degradation Mechanisms

The stability of N-Butyl-N-phenylbenzenamine is compromised primarily by oxidation. As a tertiary aromatic amine, the nitrogen center is electron-rich, making it a scavenger for radical species—a property that underpins its use as an antioxidant but poses storage challenges.

Degradation Pathways

-

Oxidation: Exposure to air (oxygen) and light promotes the formation of the aminyl radical, which can couple to form hydrazines or react with oxygen to form N-oxides and quinone-imines.[1]

-

Nitrosation: In the presence of trace nitrites or nitrogen oxides (NOx), the compound can form N-nitroso derivatives, which are potential genotoxins.[1]

-

Discoloration: Degradation is visually signaled by a shift from Colorless/Pale Yellow

Dark Brown/Red.[1]

Visualizing the Degradation Logic

The following diagram illustrates the critical degradation nodes and the environmental triggers responsible.

Caption: Oxidative and nitrosative degradation pathways for N-Butyl-N-phenylbenzenamine triggered by environmental factors.

Experimental Protocols

These protocols are designed to be self-validating.[1] If the control criteria are not met, the experiment should be paused for troubleshooting.

Protocol: Gravimetric Solubility Determination

Objective: Quantify the saturation limit in a specific solvent.[1]

-

Preparation: Weigh 5 clean, dry 4 mL glass vials (

). -

Saturation: Add 1 mL of the target solvent to each vial. Add N-Butyl-N-phenylbenzenamine in 10 mg increments, vortexing for 30 seconds between additions, until undissolved solid remains visible (saturation).

-

Equilibration: Shake vials at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen (or vacuum) until mass is constant.[1]

-

Quantification: Weigh the dried residue (

).-

Calculation: Solubility (mg/mL) =

.[1]

-

-

Validation: Perform in triplicate. The Relative Standard Deviation (RSD) must be < 5%.[1]

Protocol: HPLC Purity & Stability Assay

Objective: Detect impurities and degradation products.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

0-2 min: 50% B

-

2-10 min: 50%

95% B (Linear Gradient) -

10-15 min: 95% B (Wash)

-

15-18 min: 50% B (Re-equilibration)

-

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]

-

Sample Diluent: Acetonitrile.[1]

-

Pass Criteria: Retention time of main peak ~8-12 min (highly retained). Degradation products typically elute earlier (more polar).[1]

Analytical Workflow Visualization

The following workflow outlines the logical steps for assessing the quality of a new batch of N-Butyl-N-phenylbenzenamine.

Caption: Quality Control Workflow for N-Butyl-N-phenylbenzenamine intake and validation.

Storage and Handling Recommendations

To maintain scientific integrity and prevent experimental artifacts:

-

Storage: Store neat material at 2–8°C in tightly sealed amber glass vials.

-

Atmosphere: Purge headspace with Argon or Nitrogen after every use to displace oxygen.[1]

-

Handling: Use glass or stainless steel equipment. Avoid polystyrene plastics if using concentrated solutions in aggressive solvents like DCM.[1]

-

Safety: Wear nitrile gloves. This compound is lipophilic and can penetrate skin; treat as a potential irritant and toxicant.[1]

References

Literature review on the discovery and history of N-butyldiphenylamine

N-Butyldiphenylamine (C₁₆H₁₉N): A Comprehensive Technical Guide on Synthetic Evolution and Advanced Material Applications

Executive Summary

N-butyldiphenylamine, also known as N-butyl-N-phenylaniline, has evolved from a niche synthetic intermediate into a critical structural scaffold in advanced polymer chemistry and photophysics. This whitepaper provides an in-depth analysis of its historical synthesis, mechanistic evolution, and modern applications. Designed for researchers and drug development professionals, this guide bridges fundamental chemical principles with field-proven, self-validating protocols to ensure reproducibility and high-fidelity material design.

Introduction and Historical Context

N-butyldiphenylamine (CAS: 6590-43-8)[1] is a tertiary amine defined by its electron-rich diphenylamine core and a flexible aliphatic butyl chain. Historically, it was synthesized either as a minor byproduct during cross-coupling reactions or via the harsh classical alkylation of diphenylamine, primarily serving as an intermediate for synthesizing acridine derivatives[2].

However, the molecule's unique steric profile—specifically the bulky, non-coplanar structure imparted by the N-butyl group—disrupts symmetrical polymer chain packing. This structural asymmetry significantly enhances the solubility and processability of macromolecules without sacrificing their thermal stability[3], shifting its role to a highly valued building block in optoelectronics and high-performance resins.

Evolution of Synthetic Methodologies

Early attempts to synthesize N-alkyl diarylamines relied on the Ullmann condensation, which required stoichiometric amounts of copper and extreme temperatures, often leading to unwanted N-dealkylation and poor yields[4].

The advent of transition-metal catalysis revolutionized this landscape. The Buchwald-Hartwig amination allowed for the precise construction of the C-N bond under milder conditions. Furthermore, investigations into ligand- and base-free Copper(II)-catalyzed Chan-Lam cross-coupling revealed that aliphatic amines could be efficiently N-arylated, though controlling N-dealkylation remained a mechanistic challenge[4]. Today, palladium-catalyzed arylamination is the gold standard for polymerizing N-butyldiphenylamine derivatives into functional block copolymers[5].

Fig 1: Synthetic evolution and polymerization pathways of N-butyldiphenylamine.

Self-Validating Protocol: Palladium-Catalyzed Synthesis of Poly(4-n-butyltriphenylamine) (PBTPA)

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology details the synthesis of PBTPA, a critical hole-transporting material for polymeric electroluminescent (EL) devices[5],[6].

Phase 1: Monomer Activation and Catalytic Initiation

-

Preparation: Charge a flame-dried Schlenk flask with 4-(4′-bromophenyl)-4″-n-butyldiphenylamine (1.0 g, 2.7 mmol) and sodium tert-butoxide (0.28 g, 3.0 mmol) in anhydrous THF (5 mL).

-

Causality: Sodium tert-butoxide is strictly required to deprotonate the intermediate amine complex, increasing its nucleophilicity and driving the catalytic cycle forward. Moisture must be rigorously excluded to prevent catalyst poisoning.

-

-

Catalyst Addition: Introduce palladium(II) acetate (0.012 g, 0.054 mmol) and a sterically demanding phosphine ligand (e.g., tri-tert-butylphosphine).

-

Causality: The bulky, electron-rich ligand accelerates the oxidative addition of the aryl bromide and facilitates rapid reductive elimination, favoring polymerization over side-reaction termination.

-

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (9:1). The disappearance of the monomer spot confirms successful catalytic initiation.

-

Phase 2: Polymerization and End-Capping 3. Propagation: Heat the mixture to 95°C under a nitrogen atmosphere for 24 hours[6]. 4. Termination: Quench the reaction with an aryl bromide terminator to functionalize the polymer terminals, enabling future block copolymerization. 5. Purification: Precipitate the polymer dropwise into cold methanol, filter, and dry under a high vacuum.

-

Self-Validation Check: Perform ¹H NMR spectroscopy. Calculate the degree of polymerization (DPn) by comparing the integration of the methylene protons from the butyl group (2.58 ppm) against the end-group protons (3.97 ppm). A DPn between 13 and 42 confirms successful chain extension[6].

Photophysical Properties and Advanced Applications

The structural asymmetry and electron-rich nature of N-butyldiphenylamine make it an exceptional electron donor in donor-acceptor (D-A) systems.

Thermoplastic Polyimides: Incorporating N-butyl-N-phenylaniline groups into polyimide backbones yields materials with extraordinary thermal resistance and processability. The bulky N-butyl group increases the polymer's free volume, resulting in a high glass transition temperature (Tg) of up to 302°C while maintaining a highly workable processing viscosity[3].

Fluorescent Chemosensors: In recent photophysical breakthroughs, N-butyldiphenylamine (DPA) acts as the primary electron donor in terpyridine-based D-A derivatives. When conjugated with pyrazine electron acceptors, the intramolecular charge transfer (ICT) transitions are initially reduced, quenching photoluminescence. However, the introduction of Zn²⁺ ions triggers a chelation-enhanced fluorescence, resulting in a highly sensitive "turn-on" green emission (λmax = 518 nm)[7].

Fig 2: Intramolecular charge transfer (ICT) mechanism for Zn2+ fluorescence sensing.

Quantitative Data Summary

To facilitate rapid comparison for materials scientists and analytical chemists, the critical physicochemical metrics of N-butyldiphenylamine derivatives are summarized below.

Table 1: Physicochemical and Photophysical Properties of N-butyldiphenylamine Derivatives

| Derivative / Material | Application Field | Key Metric | Value | Reference |

| Thermoplastic Polyimide | Aerospace Resins | Glass Transition (Tg) | 292 – 302 °C | [3] |

| Thermoplastic Polyimide | Melt Processing | Processing Viscosity | 9210 Pa·s | [3] |

| D-A Terpyridine Probe | Zn²⁺ Chemosensor | Emission (λmax, em) | 518 nm | [7] |

| D-A Terpyridine Probe | Zn²⁺ Chemosensor | Sensitivity (I/I₀) | 77 | [7] |

| PBTPA Copolymer | OLED Transport Layer | Polydispersity (PDI) | ~2.0 | [6] |

| PBTPA Copolymer | OLED Transport Layer | Degree of Polymerization | 13 – 42 | [6] |

Conclusion

N-butyldiphenylamine has transcended its origins as a simple synthetic byproduct to become a cornerstone molecule in modern materials science. By understanding the causality behind its synthetic pathways—from transition-metal catalyzed cross-coupling to self-validating polymerization protocols—researchers can precisely engineer its steric and electronic properties. Whether tuning the Tg of aerospace-grade polyimides or maximizing the quantum yield of highly selective Zn²⁺ chemosensors, the N-butyldiphenylamine scaffold offers unparalleled versatility and reliability.

References

-

[1] Title: Benzenamine, N-butyl-N-phenyl- | C16H19N | CID 12229150 - PubChem | Source: nih.gov | URL: 1

-

[7] Title: Manipulating Intramolecular Charge Transfer in Terpyridine Derivatives Towards "Turn-On" Fluorescence Chemosensors for Zn2 | Source: nih.gov (PubMed) | URL: 7

-

[4] Title: Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines | Source: acs.org | URL: 4

-

[5] Title: Synthesis of Polytriphenylamine with Emitting Part at Terminal for Light Emitting Application | Source: researchgate.net | URL: 5

-

[2] Title: Intermediates for preparing acridines - US3692834A | Source: google.com (Patents) | URL: 2

-

[3] Title: Thermoplastic Polyimide with High Glass Transition Temperature enabled by N-butyl-N-phenylaniline Groups | Source: researchgate.net | URL: 3

-

[6] Title: Synthesis and Characterization of Triarylamine-Based Block Copolymers by Combination of C-N Coupling and ATRP for Photorefractive Applications | Source: scirp.org | URL: 6

Sources

- 1. Benzenamine, N-butyl-N-phenyl- | C16H19N | CID 12229150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3692834A - Intermediates for preparing acridines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Triarylamine-Based Block Copolymers by Combination of C-N Coupling and ATRP for Photorefractive Applications [scirp.org]

- 7. Manipulating Intramolecular Charge Transfer in Terpyridine Derivatives Towards "Turn-On" Fluorescence Chemosensors for Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Butyl-N-phenylbenzenamine antioxidant mechanism of action

An In-Depth Technical Guide to the Antioxidant Mechanism of N-Butyl-N-phenylbenzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-phenylbenzenamine, a secondary aromatic amine, is a potent antioxidant widely utilized for its ability to inhibit oxidative degradation in both industrial and biological contexts. Its efficacy stems primarily from its function as a radical-trapping antioxidant. This technical guide elucidates the core mechanistic principles governing its action. The primary pathway involves a Hydrogen Atom Transfer (HAT) mechanism, where the amine donates its labile hydrogen to neutralize highly reactive peroxyl radicals, thereby terminating the autoxidation chain reaction. The resultant aminyl radical is significantly stabilized by resonance delocalization across its two phenyl rings. This guide details this primary mechanism, explores potential secondary and catalytic pathways, discusses key structure-activity relationships, and provides robust experimental protocols for evaluating its antioxidant capacity.

Introduction: The Challenge of Oxidative Degradation

Oxidative degradation is a ubiquitous process initiated by reactive oxygen species (ROS) and other free radicals, leading to the deterioration of organic materials, from industrial lubricants to biological macromolecules.[1] In many systems, this degradation proceeds via a free-radical chain reaction known as autoxidation.[2] Antioxidants are critical molecules that can inhibit or delay these processes.[3] Aromatic amines, and specifically diarylamines like N-Butyl-N-phenylbenzenamine, represent a highly effective class of radical-scavenging antioxidants, prized for their stability and high reactivity toward chain-propagating radicals.[4][5][6] This guide provides a detailed examination of the chemical mechanisms that underpin the protective effects of N-Butyl-N-phenylbenzenamine.

The Core Mechanism: Hydrogen Atom Transfer (HAT)

The principal antioxidant function of N-Butyl-N-phenylbenzenamine is to interrupt the propagation stage of the autoxidation cycle.[6] This cycle is driven by peroxyl radicals (ROO•), which are highly reactive species that abstract hydrogen atoms from organic substrates (R-H), creating a new alkyl radical (R•) and continuing the chain reaction.

N-Butyl-N-phenylbenzenamine acts as a chain-breaking antioxidant by donating the hydrogen atom from its secondary amine group to a peroxyl radical.[3][4] This Hydrogen Atom Transfer (HAT) mechanism is highly favorable due to the relatively low N-H Bond Dissociation Enthalpy (BDE).[7] The reaction quenches the reactive peroxyl radical, converting it into a more stable hydroperoxide (ROOH), and generates a resonance-stabilized aminyl radical (Ar₂N•).

The reaction can be summarized as: Ar₂N-H + ROO• → Ar₂N• + ROOH

The resulting N-Butyl-N-phenylbenzenaminyl radical is comparatively unreactive and does not readily propagate the oxidation chain. Its stability is the cornerstone of the molecule's antioxidant efficacy and is derived from the delocalization of the unpaired electron across the two aromatic phenyl rings. This resonance stabilization lowers the energy of the radical, making the initial hydrogen donation an energetically favorable process.

Caption: Primary antioxidant mechanism of N-Butyl-N-phenylbenzenamine via HAT.

Secondary Mechanisms and the Fate of the Aminyl Radical

While the primary HAT mechanism is crucial, the subsequent reactions of the stabilized aminyl radical (Ar₂N•) contribute to the overall antioxidant capacity. Unlike some less stable radicals, the aminyl radical is a poor hydrogen abstractor and is unlikely to initiate new oxidation chains. Instead, it can participate in termination reactions.

A key secondary reaction involves the aminyl radical trapping a second peroxyl radical:

Ar₂N• + ROO• → Non-radical Products (e.g., Ar₂N-OOR)

This step means a single molecule of the antioxidant can potentially neutralize two radical species, increasing its stoichiometric efficiency.[8]

In high-temperature applications, such as in lubricating oils, diarylamines can undergo a "catalytic" cycle, often referred to as the Korcek cycle.[2] This process involves the conversion of the aminyl radical to a diarylnitroxide radical (Ar₂N-O•), which can then participate in further radical-trapping and regeneration pathways. While highly relevant in industrial settings, its significance in biological systems at physiological temperatures is less established.

Caption: Secondary radical termination pathway by the aminyl radical.

Structure-Activity Relationship (SAR)

The antioxidant potency of N-Butyl-N-phenylbenzenamine is intrinsically linked to its molecular structure:

-

Secondary Amine (-NH-): The presence of the N-H bond is essential for the primary hydrogen-donating mechanism.

-

Two Phenyl Rings: These rings are critical for resonance stabilization of the aminyl radical formed after hydrogen donation. This stabilization directly lowers the N-H BDE, making the molecule a more efficient hydrogen donor.

-

N-Butyl Group: As an electron-donating alkyl group, the butyl substituent further helps to stabilize the aminyl radical and lower the N-H BDE, enhancing antioxidant performance compared to unsubstituted diphenylamine.[6][7]

Studies comparing diarylamines to hindered phenols have shown that diarylamines can possess higher inherent reactivities towards peroxyl radicals, which may be explained by a proton-coupled electron-transfer (PCET) mechanism.[9]

Experimental Validation of Antioxidant Efficacy

The antioxidant capacity of N-Butyl-N-phenylbenzenamine can be quantified using various established in vitro assays. These protocols serve as self-validating systems when appropriate controls and standards are included.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10][11] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is monitored spectrophotometrically. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Test Compound Stock: Prepare a 1 mg/mL stock solution of N-Butyl-N-phenylbenzenamine in methanol.

-

Serial Dilutions: Prepare a series of dilutions from the test compound stock to obtain final concentrations ranging from, for example, 1 to 100 µg/mL.

-

Standard: Prepare a similar dilution series for a known antioxidant standard, such as Trolox or Butylated Hydroxytoluene (BHT).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control well, add 100 µL of methanol instead of the test compound.

-

For the blank, add 200 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the % Scavenging against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot.

-

Protocol 2: Inhibition of Lipid Peroxidation in Brain Homogenates

Principle: This assay assesses the ability of an antioxidant to protect a biologically relevant substrate (brain lipids) from induced peroxidation.[12][13] Brain tissue is rich in polyunsaturated fatty acids, making it highly susceptible to oxidation. Peroxidation is often induced by an iron/ascorbate system, and its extent is measured by quantifying thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), a secondary oxidation product.

Step-by-Step Methodology:

-

Preparation of Brain Homogenate:

-

Euthanize a Wistar rat according to approved ethical protocols.

-

Rapidly dissect the brain and place it in ice-cold phosphate-buffered saline (PBS), pH 7.4.

-

Homogenize the brain in 10 volumes of cold PBS to create a 10% (w/v) homogenate.

-

Centrifuge at 3000 rpm for 10 minutes at 4°C. Collect the supernatant.

-

-

Assay Procedure:

-

Prepare reaction tubes containing:

-

100 µL of brain homogenate supernatant.

-

Various concentrations of N-Butyl-N-phenylbenzenamine (dissolved in a suitable solvent like DMSO, with final DMSO concentration <0.5%).

-

50 µL of 10 mM FeSO₄.

-

50 µL of 100 mM Ascorbic Acid.

-

-

Adjust the final volume to 1 mL with PBS.

-

Control Tube: Contains all reagents except the antioxidant.

-

-

Incubation:

-

Incubate the tubes in a shaking water bath at 37°C for 1 hour.

-

-

TBARS Measurement:

-

Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA).

-

Add 1 mL of 0.67% thiobarbituric acid (TBA).

-

Heat the tubes at 95°C for 20 minutes to allow for color development.

-

Cool the tubes and centrifuge at 3000 rpm for 15 minutes.

-

Measure the absorbance of the pink-colored supernatant at 532 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of lipid peroxidation relative to the control.

-

Determine the IC₅₀ value.

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

Summary of Quantitative Efficacy

| Antioxidant Assay | Compound Class/Example | Typical Efficacy (EC₅₀/IC₅₀) | Reference |

| Inhibition of Lipid Peroxidation | Aminodiarylamine | 7 µM | [12] |

| DPPH Radical Scavenging | Diarylamine Derivative | ~60 µM | [12] |

| Neuroprotection (Oxidative Stress) | Aromatic Imines | 20-75 nM | [13] |

Note: These values are for structurally related diarylamine/aromatic amine compounds and serve as an illustrative guide to the potential potency of N-Butyl-N-phenylbenzenamine.

Conclusion

N-Butyl-N-phenylbenzenamine functions as a highly effective chain-breaking antioxidant through a primary mechanism of Hydrogen Atom Transfer (HAT). It efficiently neutralizes chain-propagating peroxyl radicals, and the resulting aminyl radical is well-stabilized by resonance, preventing it from initiating further oxidative damage. Its ability to terminate a second radical further enhances its protective capacity. The molecular architecture, featuring a labile N-H bond, two phenyl rings for resonance, and an electron-donating alkyl group, is optimized for potent radical scavenging activity. The experimental protocols detailed herein provide a robust framework for quantifying this activity, confirming the vital role of N-Butyl-N-phenylbenzenamine and related diarylamines in mitigating oxidative degradation.

References

- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.

- Gomes, A., et al. (2009). Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach. Mitochondrion.

- Nishiyama, T., et al. (2001). Antioxidant activity of aromatic cyclic amine derivatives. Bioorganic & Medicinal Chemistry Letters.

- Valgimigli, L., et al. (2012). The Reactivity of Air-Stable Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants. The Journal of Organic Chemistry.

- Lobo, V., et al. (2010). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules.

- Gomes, A., et al. (2014). Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile. Bioorganic & Medicinal Chemistry.

- Lewerenz, J., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry.

- Goodrich, J. A., et al. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. The Journal of Organic Chemistry.

- Wang, W., et al. (n.d.). Theoretical studies on the structure and property of alkylated dipenylamine antioxidants. Journal of Molecular Structure: THEOCHEM.

- Kancheva, V. D., & Kasaikina, O. T. (2009). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences.

- Fujisawa, S., et al. (2005). Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. Internet Electronic Journal of Molecular Design.

- BenchChem. (n.d.). Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide.

- LEARN OIL ANALYSIS. (2023). Oxidation – the battle vs antioxidants occuring in your lube oil.

- Zhang, Y., et al. (2025). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega.

- Ghaffari, M., & Jafari, A. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Lubricants.

- Nimse, S. B., & Pal, D. (2015). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Controlled Release.

Sources

- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Oxidation – the battle vs antioxidants occuring in your lube oil. - LEARN OIL ANALYSIS [learnoilanalysis.com]

- 6. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile [pubmed.ncbi.nlm.nih.gov]

- 13. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal degradation profile of N-Butyl-N-phenylbenzenamine

An In-Depth Technical Guide to the Thermal Degradation Profile of N-Butyl-N-phenylbenzenamine

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-Butyl-N-phenylbenzenamine, a substituted diphenylamine, is a compound of significant interest due to its applications as an antioxidant, particularly in lubricants and polymers where thermal stability is paramount. Understanding its thermal degradation profile is crucial for predicting its performance at elevated temperatures, determining its operational limits, and ensuring the safety and longevity of the materials it protects. This guide provides a comprehensive technical overview of the thermal degradation of N-Butyl-N-phenylbenzenamine, synthesizing theoretical principles with experimental insights from analogous compounds. We will delve into the analytical techniques used to characterize its thermal stability, explore its decomposition mechanisms and products, and present standardized protocols for its evaluation.

Introduction to N-Butyl-N-phenylbenzenamine and Thermal Stability

N-Butyl-N-phenylbenzenamine belongs to the class of aromatic amines, which are widely recognized for their antioxidant properties. These compounds function by interrupting oxidative processes, often at elevated temperatures, thereby preventing the degradation of materials such as plastics, elastomers, and oils. The efficacy of an antioxidant in high-temperature applications is intrinsically linked to its own thermal stability. If the antioxidant decomposes at a temperature below the operational range of the material it is intended to protect, its utility is severely compromised. Therefore, a thorough characterization of the thermal degradation profile of N-Butyl-N-phenylbenzenamine is a prerequisite for its effective application.

The thermal decomposition of complex organic molecules is rarely a single-step process. It often involves a series of reactions, including bond cleavage, rearrangement, and the evolution of volatile products. The study of this process provides critical data on the material's thermal endurance, decomposition kinetics, and the nature of its degradation byproducts. For N-Butyl-N-phenylbenzenamine, this includes understanding the temperatures at which it begins to degrade, the rate of its decomposition, and the chemical species that are formed as it breaks down.

Core Analytical Techniques for Thermal Analysis

The primary methods for investigating the thermal degradation of materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These techniques provide complementary information about the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or oxidative air).[2][3] This technique is fundamental for determining the thermal stability and decomposition profile of a material.[2] A typical TGA experiment yields a thermogram, a plot of mass versus temperature, from which the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass can be determined.

For a compound like N-Butyl-N-phenylbenzenamine, the TGA curve would be expected to show a stable baseline at lower temperatures, followed by one or more mass loss steps as the temperature increases. The presence of multiple steps would indicate a multi-stage decomposition process.[3] The atmosphere is a critical parameter; an inert nitrogen atmosphere is used to study the inherent thermal stability, while an oxidative environment (air) can reveal susceptibility to thermal-oxidative degradation.[3]

Table 1: Anticipated TGA Data for N-Butyl-N-phenylbenzenamine (based on analogous compounds)

| Parameter | Expected Value (Nitrogen Atmosphere) | Significance |

| Onset of Decomposition (Tonset) | 200 - 280 °C | The temperature at which significant mass loss begins.[2] |

| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | The temperature at which the rate of mass loss is at its maximum. |

| Multi-stage Decomposition | Likely two or more stages | Indicates complex degradation pathways.[4][5] |

| Residual Mass @ 600 °C | < 10% | Indicates nearly complete volatilization of decomposition products. |

Standardized Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. The sample pan (typically platinum or alumina) should be tared.[2]

-

Sample Preparation: Place a small amount of N-Butyl-N-phenylbenzenamine (typically 5-10 mg) into the tared sample pan.[2]

-

Atmosphere Purge: Place the sample in the TGA furnace and purge with the desired gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for 15-30 minutes to ensure an inert atmosphere.[2][4]

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2][3]

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The derivative of the TGA curve (DTG curve) can be plotted to better visualize the temperatures of maximum decomposition rates.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.[6] For N-Butyl-N-phenylbenzenamine, a DSC thermogram would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, indicating decomposition processes that release energy.[7]

Standardized Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it.[2] An empty sealed pan is used as a reference.[2]

-

Atmosphere Control: Place the sample and reference pans into the DSC cell, which is purged with a controlled atmosphere (e.g., nitrogen).

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.[2]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is identified as the peak of the endothermic event, and decomposition is often observed as a broad exothermic event at higher temperatures.[2][5]

Proposed Thermal Degradation Mechanism and Products

The thermal degradation of N-Butyl-N-phenylbenzenamine is expected to proceed via homolytic cleavage of the weakest bonds in the molecule at elevated temperatures. The C-N bonds are likely points of initial cleavage due to their lower bond dissociation energy compared to the C-C and C-H bonds within the aromatic rings.

The proposed degradation pathway likely involves the following key steps:

-

Initiation: The primary degradation step is the homolytic cleavage of the N-butyl bond or the N-phenyl bond, generating a butyl radical and a phenylaminyl radical, or a phenyl radical and a N-butylanilinyl radical, respectively.

-

Propagation: These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction from other molecules, rearrangement, and further fragmentation.

-

Termination: The reaction ceases when radicals combine to form stable, non-reactive products.

Expected degradation products include smaller hydrocarbons (from the butyl chain), aniline, benzene, and potentially nitrogen oxides (NOx) if the decomposition occurs in an oxidative environment.[8] In an inert atmosphere, nitrogen-containing aromatic fragments are more likely. The analysis of evolved gases during TGA, often by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), is essential for identifying these degradation products.[9][10]

Caption: Integrated workflow for assessing thermal stability.

Conclusion

The thermal degradation profile of N-Butyl-N-phenylbenzenamine is a critical aspect of its characterization, particularly for its application as a high-temperature antioxidant. Through a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, it is possible to determine its thermal stability, decomposition temperatures, and associated energetic changes. The degradation is anticipated to be a complex, multi-step process initiated by C-N bond cleavage, leading to the formation of various smaller molecules. A thorough understanding of this profile, supported by kinetic analysis and evolved gas analysis, enables researchers and drug development professionals to confidently assess the suitability of N-Butyl-N-phenylbenzenamine for specific applications and to predict its behavior under thermal stress.

References

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. (2024, November 14).

- Synthesis of N , N'-di-sec-butyl-p-phenylenediamine antioxidant. SincereChemical.

- A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Benchchem.

- Synthesis and Characterization of Some New Thermal Stable Polymers - Polymerization of N-(4-N´-(Benzylamino-carbonyl)phenyl)maleimide. (2025, August 9).

- A New Antioxidant with Higher Activity at Elevated Temperature Based on Multiple Intramolecular Synergisms. (2023, July 6).

- Thermogravimetric Analysis. Particle Technology Labs.

- Thermogravimetric analysis – Knowledge and References. Taylor & Francis.

- Thermogravimetric Analysis (TGA). Leibniz Institute of Polymer Research Dresden.

- N-Butyl-N-phenylbenzenamine | 6590-43-8. AA BLOCKS, INC..

- N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)

- Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. HAL Open Science.

- 6590-43-8 | N-Butyl-N-phenylbenzenamine. ChemScene.

- Study on the thermal decomposition kinetic and thermal hazard of butyl nitrooxyethylnitramine. (2025, August 6).

- Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate.

- Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2016, March 9). Scientific Research Publishing.

- interpreting unexpected events and transitions in DSC results, TA-039.

- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.

- Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (2023, September 29). MDPI.

- Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (2024, April 19). MDPI.

- Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N. (2025, June 16).

- Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. (2022, August 31).

- Kinetic Analysis of High-Temperature Sunflower Oil Peroxidation Inhibited by the Major Families of Phenolic Antioxidants Unveils the Extraordinary Activity of 1,4-Hydroquinones. (2022, October 29). MDPI.

- N-Phenyl-n-butylamine Two Chongqing Chemdad Co. ,Ltd. Chemdad.

- Differential scanning calorimetry (DSC) results for 1,4‐benzenediamine...

- Sub-nL thin-film differential scanning calorimetry chip for rapid thermal analysis of liquid samples. RSC Publishing.

- Thermal decomposition of tert-butyl ortho-(phenylsulfanyl)- and ortho-(phenylsulfonyl)phenyliminoxyperacetates: The reactivity of thio-substituted iminyl radicals. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Thermal decomposition of t-butyl 2-nitrobenzenesulphenate. Journal of the Chemical Society C: Organic (RSC Publishing).

- The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate).

- Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. (2022, November 5). MDPI.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. particletechlabs.com [particletechlabs.com]

- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. N-Phenyl-n-butylamine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 10. mdpi.com [mdpi.com]

N-butyl-N-phenylbenzenamine structural formula and properties

The following is an in-depth technical guide on N-Butyl-N-phenylbenzenamine , structured for researchers and drug development professionals.

Synonyms: N-Butyldiphenylamine, N-Butyl-N-phenylaniline, N-n-Butyl-N,N-diphenylamine

CAS Registry Number: 6590-43-8

Chemical Formula:

Chemical Identity & Structural Analysis[1][3][4]

N-Butyl-N-phenylbenzenamine is a tertiary aromatic amine characterized by a nitrogen atom bonded to two phenyl groups and one n-butyl chain. Unlike its secondary amine precursor (diphenylamine), the N-alkylation removes the acidic N-H proton, significantly altering its electrochemical stability, solubility, and reactivity profile.

Molecular Geometry & Electronic Structure

The molecule adopts a propeller-like geometry around the central nitrogen atom. The steric bulk of the butyl group, combined with the two phenyl rings, forces a non-planar conformation. This twisting disrupts

-

Nitrogen Hybridization:

-like due to conjugation with the phenyl rings. -

HOMO Level: The Highest Occupied Molecular Orbital (HOMO) is localized on the nitrogen lone pair and the phenyl

-system. The N-butyl group exerts a positive inductive effect (+I), slightly destabilizing the HOMO compared to diphenylamine, making the molecule easier to oxidize (lower oxidation potential). -

Lipophilicity: The addition of the butyl chain significantly increases the logP (partition coefficient), enhancing solubility in non-polar organic solvents (hexanes, toluene) and lipid matrices.

Physicochemical Properties[3][5][6][7]

| Property | Value / Description | Note |

| Physical State | Viscous Liquid / Oil | Often described as "Green Oil" or "Yellow Liquid" |

| Melting Point | < 20 °C | Exact MP is low due to steric disruption of crystal packing |

| Boiling Point | > 300 °C | High thermal stability; non-volatile |

| Density | ~1.02 g/cm³ | Estimated based on structural analogs |

| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water |

| Oxidation Potential ( | ~0.93 V vs. Ag/AgCl | Reversible oxidation to stable radical cation |

Synthesis & Manufacturing Protocols

The synthesis of N-butyl-N-phenylbenzenamine is primarily achieved via the N-alkylation of diphenylamine . While Buchwald-Hartwig cross-coupling (Aniline + Bromobenzene) is possible, the direct alkylation route is more atom-economical for this specific scaffold.

Primary Route: Nucleophilic Substitution ( )

This protocol utilizes the acidity of diphenylamine (

Reagents:

-

n-Butyl Bromide (1.2 equiv)

-

Base: Sodium Hydride (NaH) or Potassium Hydroxide (KOH)

-

Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Protocol:

-

Deprotonation: Charge a flame-dried 3-neck flask with NaH (1.2 equiv, 60% dispersion in oil) and anhydrous DMF under Argon atmosphere. Cool to 0°C.

-

Addition: Add Diphenylamine (1.0 equiv) dissolved in DMF dropwise. Evolution of

gas will be observed.[4] Stir at room temperature for 30 minutes until the solution turns yellow/orange (formation of Sodium Diphenylamide). -

Alkylation: Cool back to 0°C. Add n-Butyl Bromide (1.2 equiv) dropwise.

-

Reaction: Warm to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The secondary amine spot will disappear.

-

Work-up: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

and concentrate. -

Purification: Purify via silica gel column chromatography (Eluent: Hexane

5% EtOAc/Hexane) to yield the product as a pale yellow/green oil.

Synthetic Pathway Diagram

Figure 1: Synthetic pathway via nucleophilic substitution of diphenylamine.

Analytical Characterization

Validating the structure requires distinguishing the tertiary amine from the starting secondary amine.

Nuclear Magnetic Resonance (NMR)

The key diagnostic signal is the triplet for the

-

NMR (300 MHz,

- 7.25 – 6.90 (m, 10H, Aromatic-H ): Overlapping multiplets typical of the diphenylamine core.

-

3.75 – 3.87 (t,

-

1.45 – 1.55 (m, 2H, -C

-

1.30 – 1.40 (m, 2H, -C

-

0.95 (t, 3H, -C

Mass Spectrometry[4]

-

Method: GC-MS or ESI-MS.

-

Molecular Ion (

): m/z 225.3. -

Fragmentation: Expect a base peak at m/z 182 (Loss of propyl group,

) or m/z 169 (Diphenylamine radical cation,

Applications in Research & Industry

Organic Electronics (Hole Transport Materials)

N-Butyl-N-phenylbenzenamine serves as a fundamental Hole Transport Unit in Organic Light Emitting Diodes (OLEDs) and organic photovoltaics.

-

Mechanism: The nitrogen atom acts as a redox center. Upon applying voltage, the molecule loses an electron to form a stable radical cation (

). The butyl chain provides solubility ("processability") without significantly altering the electronic levels of the diphenylamine core. -

Oligomerization: It is often used as a capping agent or a monomeric unit to build larger polytriarylamines (PTAA) or thianthrene-based oligomers.

Antioxidant & Lubricant Additive

In the lubricant industry, alkylated diphenylamines are premier antioxidants.

-

Function: While tertiary amines lack the N-H bond required for direct radical scavenging (H-atom transfer), they act as preventative antioxidants or synergists. They can undergo single-electron transfer (SET) to quench high-energy peroxy radicals, or decompose hydroperoxides.

-

Solubility: The butyl group ensures the molecule remains miscible in hydrocarbon base oils, preventing precipitation at low temperatures.

Radical Cation Formation Diagram

Figure 2: Electrochemical oxidation mechanism relevant to OLED and antioxidant activity.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential STOT (Specific Target Organ Toxicity) upon repeated exposure.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to slow oxidation (darkening) upon exposure to air and light.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. Benzenamine, N-butyl-N-phenyl- (CID 12229150).[1] National Library of Medicine.[1] Available at: [Link]

-

Semantic Scholar. Thianthrene-based oligomers as hole transporting materials. (Referencing N-butyldiphenylamine as compound 6a/monomer). Available at: [Link]

Sources

- 1. Benzenamine, N-butyl-N-phenyl- | C16H19N | CID 12229150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. Synthesis and Characterization of Triarylamine-Based Block Copolymers by Combination of C-N Coupling and ATRP for Photorefractive Applications [file.scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis protocol for N-Butyl-N-phenylbenzenamine in a laboratory setting

Introduction & Scope

N-Butyl-N-phenylbenzenamine (Commonly: N-Butyldiphenylamine ; CAS: 10257-66-6) is a tertiary aromatic amine featuring a diphenylamine core N-alkylated with a butyl chain.

This structural motif is critical in two primary domains:

-

Organic Electronics: It serves as a core scaffold for hole-transport materials (HTMs) in OLEDs and perovskite solar cells due to the electron-donating nature of the nitrogen atom, which stabilizes cationic radical species .

-

Stabilizers: It acts as a lipophilic antioxidant in lubricants and polymers, where the N-butyl group improves solubility in hydrocarbon matrices compared to the parent diphenylamine .

Chemical Profile

| Property | Specification |

| IUPAC Name | N-Butyl-N-phenylbenzenamine |

| Common Name | N-Butyldiphenylamine |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.33 g/mol |

| Physical State | Viscous yellow oil / Low-melting solid |

| Solubility | Soluble in DCM, Toluene, EtOAc; Insoluble in Water |

Retrosynthetic Analysis & Strategy

Synthesizing N-butyldiphenylamine requires overcoming the low nucleophilicity of diphenylamine. The lone pair on the nitrogen is delocalized into two phenyl rings (

We present two validated protocols:

-

Method A (Standard): Irreversible deprotonation using Sodium Hydride (NaH) in polar aprotic solvent (DMF). This is the "Gold Standard" for high yield and purity on a laboratory scale.

-

Method B (Green/Scalable): Phase-Transfer Catalysis (PTC) using solid KOH and Toluene. This method avoids hazardous hydrides and is preferred for scale-up.

Reaction Scheme (DOT Diagram)

Figure 1: Mechanistic pathway for the nucleophilic substitution of n-butyl bromide by the diphenylamide anion.

Method A: Sodium Hydride Mediated Alkylation (Lab Scale)

Best for: High purity, small-to-medium scale (1g – 50g), research applications.

Reagents & Equipment[4][8][9][10][11][12]

-

Reagents: Diphenylamine (1.0 eq), n-Butyl Bromide (1.2 eq), Sodium Hydride (60% dispersion in oil, 1.5 eq), Anhydrous DMF.

-

Equipment: 3-neck round bottom flask (RBF), nitrogen line, addition funnel, ice bath.

Step-by-Step Protocol

-

Apparatus Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar and reflux condenser. Flush with

for 15 minutes. -

NaH Preparation:

-

Weigh Sodium Hydride (60% in oil) (1.2 g, 30 mmol) into the flask.

-

Optional: Wash twice with dry hexane (10 mL) to remove mineral oil if downstream purification is sensitive to hydrocarbons. Decant hexane under

. -

Suspend the NaH in anhydrous DMF (30 mL). Cool to 0°C.

-

-

Deprotonation:

-

Dissolve Diphenylamine (3.38 g, 20 mmol) in DMF (10 mL).

-

Add the amine solution dropwise to the NaH suspension at 0°C.

-

Observation: Vigorous evolution of

gas. The solution will turn from colorless to yellow/green (formation of amide anion). -

Stir at Room Temperature (RT) for 30–60 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Cool the mixture back to 0°C.

-

Add n-Butyl Bromide (2.6 mL, 24 mmol) dropwise via syringe.

-

Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

-

Quench & Workup:

-

Cool to 0°C. Carefully add saturated

solution (10 mL) to quench excess hydride. -

Dilute with water (100 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

Method B: Phase-Transfer Catalysis (Green/Scalable)

Best for: Large scale (>50g), safety-constrained environments (no NaH), cost-efficiency.

Reagents

-

n-Butyl Bromide (1.5 eq)

-

Potassium Hydroxide (KOH, solid pellets, 5.0 eq)

-

Tetrabutylammonium Bromide (TBAB, 5 mol%)

-

Solvent: Toluene

Protocol

-

Charge: In a RBF, combine Diphenylamine (20 mmol), Toluene (50 mL), powdered KOH (100 mmol), and TBAB (1 mmol).

-

Reaction: Heat the mixture to reflux (110°C).

-

Addition: Add n-Butyl Bromide (30 mmol) dropwise to the refluxing mixture over 30 minutes.

-

Duration: Reflux for 6–12 hours. The vigorous agitation is critical for the solid-liquid phase transfer.

-

Workup: Cool to RT. Filter off the inorganic salts (KBr, excess KOH). Wash the filtrate with water. Evaporate Toluene to yield the crude oil.

Purification & Characterization

The crude product from either method is typically a yellow oil.

Purification Strategy:

-

Flash Column Chromatography: Silica gel; Eluent: 100% Hexane

5% EtOAc/Hexane.-

Note: Diphenylamine (

in 9:1 Hex/EtOAc) is less polar than the product? No, N-alkylation usually increases lipophilicity (

-

-

Distillation: Vacuum distillation is effective for larger scales (BP > 150°C at reduced pressure).

Expected Analytical Data

| Technique | Signal/Peak | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons (Phenyl rings) | |

| Terminal | ||

| MS (ESI/GC) | Molecular Ion | |

| IR | No peak at 3400 cm⁻¹ | Absence of N-H stretch (Confirms conversion) |

Critical Process Parameters (CPPs) & Troubleshooting

Workflow Logic (Graphviz)

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Common Pitfalls

-

Moisture Sensitivity (Method A): NaH is instantly deactivated by water. Ensure DMF is anhydrous (water content < 50 ppm). If the reaction stalls, moisture is the likely culprit.

-

C-Alkylation: While rare with NaH, acid-catalyzed conditions (e.g., clays) favor ring alkylation (butylated diphenylamines used as antioxidants) . Ensure basic conditions are maintained to favor N-alkylation .

-

Purification: Residual diphenylamine is difficult to separate by distillation due to similar boiling points. Chemical removal: React crude with acetic anhydride (acetylates DPA to N-acetyl-DPA, which is much more polar) followed by column filtration.

Safety & Handling

-

Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water releasing hydrogen gas. Handle in a fume hood. Keep a sand bucket nearby.

-

Diphenylamine: Toxic by ingestion and skin contact; dangerous for the environment.

-

n-Butyl Bromide: Flammable liquid and lachrymator.

References

-

Synthesis of Poly(4-n-butyltriphenylamine): Scientific Research Publishing. "Synthesis and Characterization of Triarylamine-Based Copolymers." Accessed Oct 2025.

-

Alkylation in Ionic Liquids: Google Patents. "US7145038B1 - Alkylation of a diphenylamine compound in ionic liquid."

-

Ring Alkylation Precedent (Contrast): Google Patents. "US2943112A - Alkylation of diphenylamine."

-

General N-Alkylation Protocols: BenchChem. "Application Notes and Protocols for Synthesis of N-Methyl-N-phenylnaphthalen-2-amine."

Sources

Application Note: Quantitative Determination of N-Butyl-N-phenylbenzenamine by GC-MS

This Application Note is written from the perspective of a Senior Application Scientist to provide a rigorous, field-proven guide for the analysis of N-Butyl-N-phenylbenzenamine (commonly known as N-Butyl-N,N-diphenylamine ).

Abstract

N-Butyl-N-phenylbenzenamine (CAS 6590-43-8) is a critical aromatic amine used primarily as a stabilizer and antioxidant in double-base propellants and high-performance lubricants. Its function involves scavenging nitrogen oxides (

Chemical Identity & Properties

-

IUPAC Name: N-Butyl-N-phenylaniline (or N-Butyl-N,N-diphenylamine)

-

CAS Number: 6590-43-8

-

Molecular Formula:

[1] -

Structure: A tertiary amine featuring a nitrogen atom bonded to two phenyl rings and one n-butyl chain.

-

Boiling Point: ~338°C (at 760 mmHg)[2]

-

Solubility: Soluble in dichloromethane (DCM), acetone, and acetonitrile; insoluble in water.

Experimental Protocol

Reagents and Standards

-

Reference Standard: N-Butyl-N-phenylbenzenamine (>98% purity).

-

Internal Standard (ISTD): Diphenylamine-d10 or N-Ethyl-N-phenylaniline (structural analog).

-

Solvents: Dichloromethane (DCM), HPLC Grade; Acetonitrile (ACN), HPLC Grade.

Sample Preparation Workflow

The extraction efficiency is critical due to the lipophilic nature of the analyte. For solid matrices (e.g., propellants), Soxhlet extraction is the gold standard. For liquid matrices (e.g., oils), a "Dilute-and-Shoot" or Liquid-Liquid Extraction (LLE) approach is recommended.

Method A: Solid Matrix (Propellant/Polymer)

-

Weigh: Accurately weigh 1.0 g of shaved/ground sample.

-

Extract: Perform Soxhlet extraction with 100 mL DCM for 6 hours.

-

Concentrate: Evaporate extract to dryness under nitrogen stream at 35°C.

-

Reconstitute: Dissolve residue in 10 mL Acetonitrile containing 10 µg/mL Internal Standard.

-

Filter: Pass through a 0.22 µm PTFE syringe filter into a GC vial.

Method B: Liquid Matrix (Lubricants)

-

Aliquot: Transfer 100 mg of oil sample into a 10 mL volumetric flask.

-

Dilute: Fill to volume with DCM containing Internal Standard.

-

Vortex: Mix for 1 minute.

-

Filter: Filter if particulates are visible; otherwise, inject directly.

GC-MS Instrumentation & Conditions

The method utilizes a non-polar capillary column to separate the analyte from the matrix based on boiling point and van der Waals interactions.

Table 1: Gas Chromatograph Conditions

| Parameter | Setting | Rationale |

| Inlet Temperature | 280°C | Ensures rapid volatilization of the high-boiling analyte. |

| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Column | 5% Phenyl-arylene (e.g., HP-5MS, DB-5MS) | Standard phase for aromatic amines; 30m x 0.25mm x 0.25µm. |

| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp removes solvent; high final temp elutes the 225 Da analyte. |

| Transfer Line | 300°C | Prevents condensation of the analyte before the ion source. |

Table 2: Mass Spectrometer Conditions (EI Source)

| Parameter | Setting | Rationale |

| Source Temp | 230°C | Standard EI temperature; minimizes source contamination. |

| Quadrupole Temp | 150°C | Maintains mass stability. |

| Ionization Energy | 70 eV | Standard energy for reproducible spectral libraries (NIST). |

| Acquisition Mode | SIM (Selected Ion Monitoring) | Enhances signal-to-noise ratio (S/N) by >10x vs. Scan. |

| Solvent Delay | 3.5 min | Protects filament from solvent peak. |

SIM Parameters (Quantitation)

Correct ion selection is vital for specificity. N-Butyl-N-phenylbenzenamine undergoes characteristic fragmentation.

-

Target Ion (Quant): m/z 182 (Base Peak,

, loss of propyl group). -

Qualifier Ion 1: m/z 225 (Molecular Ion,

). -

Qualifier Ion 2: m/z 169 (Diphenylamine radical cation,

).

Mechanistic Insight & Data Analysis[3]

Fragmentation Pathway

Understanding the fragmentation is crucial for confirming identity.[3] The electron ionization of N-Butyl-N-phenylbenzenamine follows a predictable pathway dominated by

-

Molecular Ion Formation: The lone pair on the nitrogen is ionized, yielding

(m/z 225). -

-Cleavage (Base Peak): The bond between the

-

McLafferty Rearrangement: A secondary pathway involves the transfer of a

-hydrogen from the butyl chain to the nitrogen, followed by the loss of butene (

Caption: EI Fragmentation pathway of N-Butyl-N-phenylbenzenamine showing the formation of the base peak (m/z 182) and secondary fragment (m/z 169).

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample to data, ensuring a self-validating process.

Caption: Step-by-step analytical workflow from sample extraction to quantitative data analysis.

Method Validation & Troubleshooting

Validation Parameters

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

-

Linearity:

( -

Limit of Detection (LOD): Typically

(S/N = 3). -

Recovery: 95-105% (Spike recovery in matrix).

-

Precision: RSD < 2% for replicate injections.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in the liner or column. | Replace inlet liner (deactivated wool); trim column head (10-20 cm). |

| Low Sensitivity | Source contamination or incorrect SIM ion. | Clean ion source; verify m/z 182 is the base peak in Scan mode. |

| Carryover | High boiling point analyte sticking to septum. | Increase post-run oven hold at 300°C; use solvent washes (DCM). |

| Retention Shift | Column aging or leak. | Check for air leaks (m/z 28/32); recalibrate retention time (RT) locking. |

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12229150, Benzenamine, N-butyl-N-phenyl-. Retrieved October 24, 2025, from [Link]

-

Agilent Technologies. (2013). Analysis of Pharmacologically Relevant Compounds using GC/MSD. Retrieved October 24, 2025, from [Link]

-

Hibbs, J. A., et al. (2013). Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Retrieved October 24, 2025, from [Link]

Sources

Application Note: Evaluation of N-Butyl-N-phenylbenzenamine as a High-Temperature Antioxidant in Engine Lubricants

[1]

Executive Summary

N-Butyl-N-phenylbenzenamine (also known as N-butyl-N-phenylaniline) represents a specific subclass of aminic antioxidants.[1] Unlike the industry-standard ring-alkylated diphenylamines (ADPAs) which function primarily as Hydrogen Atom Donors (HAT), this tertiary amine structure necessitates a distinct radical scavenging mechanism involving electron transfer and radical cation stabilization.[1]

This guide provides a rigorous framework for evaluating this molecule's efficacy in API Group II, III, and IV (PAO) base oils, focusing on high-temperature oxidation stability (PDSC), deposit control, and synergistic pairing with hindered phenols.

Chemical Basis & Mechanism of Action

Structural Distinction

It is critical to distinguish between the two primary forms of butylated diphenylamines used in tribology:

-

Ring-Alkylated (Secondary Amine): The industry workhorse (e.g., 4,4'-dibutyldiphenylamine).[1] Contains an active N-H bond for direct radical quenching.[1]

-

N-Alkylated (Tertiary Amine - Topic of this Guide): The nitrogen is substituted with a butyl group (N-C4H9).[1] Lacks an N-H bond.[1]

Antioxidant Mechanism

While secondary amines neutralize peroxyl radicals (

-

Step 1 (Electron Transfer): The tertiary amine donates an electron to the electrophilic peroxyl radical, forming a radical cation.

-

Step 2 (Radical Trapping): The complex reacts further to trap alkyl radicals (

) or decompose hydroperoxides, preventing chain propagation.

This mechanism makes N-alkylated amines particularly interesting for high-temperature applications (>180°C) where N-H bonds might prematurely dissociate or volatilize.[1]

Mechanistic Pathway Diagram[1]

Figure 1: Single Electron Transfer (SET) mechanism utilized by tertiary amine antioxidants to neutralize peroxyl radicals.

Experimental Protocols

Protocol A: Solubility and Compatibility Screening

Objective: Determine the critical solubility limit of N-Butyl-N-phenylbenzenamine in various base oil groups (Group II vs. Group IV PAO). N-alkylation typically improves solubility in non-polar fluids compared to unsubstituted diphenylamine.[1]

Materials:

-

Base Oil (e.g., PAO 4, Group III 4cSt).

-

N-Butyl-N-phenylbenzenamine (CAS 6590-43-8, >95% purity).[1][2]

-

Heated Magnetic Stirrer.[1]

Workflow:

-

Preparation: Prepare 100g samples of base oil.

-

Dosing: Add antioxidant at 0.5 wt%, 1.0 wt%, and 2.0 wt%.

-

Mixing: Stir at 60°C for 60 minutes.

-

Observation (Immediate): Check for haze, precipitate, or "fish eyes."

-

Stress Test: Store samples at -20°C for 48 hours.

-

Validation: Visually inspect for crystallization or phase separation.[1]

-

Pass Criteria: Solution remains optically clear at room temp and after cold storage.[1]

-

Protocol B: High-Pressure Differential Scanning Calorimetry (PDSC)

Standard: ASTM D6186 / ASTM D5483 Objective: Measure the Oxidation Induction Time (OIT), the definitive metric for antioxidant capacity under thin-film, high-temperature conditions.[1]

Parameters:

-

Instrument: DSC with High-Pressure Cell.[1]

-

Temperature: 180°C and 200°C (Isothermal).

-

Atmosphere: Oxygen at 500 psi (3.4 MPa).[1]

-

Catalyst: 50 ppm Iron (III) naphthenate (to simulate engine wear metals).[1]

Step-by-Step:

-

Calibration: Calibrate DSC using Indium and Zinc standards.

-

Sample Prep: Weigh 3.0 ± 0.2 mg of the formulated oil into an open aluminum pan.

-

Purge: Purge cell with Nitrogen, then heat to test temperature (e.g., 200°C).

-

Initiation: Once equilibrated, switch gas to Oxygen and pressurize to 500 psi immediately. Record time zero (

). -

Measurement: Monitor heat flow (exotherm). The onset of the oxidation exotherm marks the end of the induction period.

-

Calculation:

.[1]

Protocol C: Rotating Pressure Vessel Oxidation Test (RPVOT)

Standard: ASTM D2272 Objective: Evaluate the bulk oxidation stability and remaining useful life (RUL) in the presence of water and copper catalyst.

Workflow:

-

Charge: Place 50g of test oil, 5g of distilled water, and a polished copper coil catalyst into the glass vessel.

-

Pressurize: Seal vessel in the pressure bomb and charge with Oxygen to 90 psi (620 kPa).

-

Run: Rotate the vessel at 100 rpm in a bath at 150°C.

-

Endpoint: The test concludes when the pressure drops 25 psi from the maximum plateau.

-

Result: Report time in minutes.

Formulation Strategy & Synergy

N-Butyl-N-phenylbenzenamine should rarely be used as a sole antioxidant.[1] It functions best as a synergist in a binary system.[1]

| Component A (Primary) | Component B (Synergist) | Ratio (wt%) | Mechanism |

| Hindered Phenol (e.g., L135, BHT) | N-Butyl-N-phenylbenzenamine | 1:1 to 2:1 | Regeneration: The phenol sacrifices H to quench radicals; the amine regenerates the phenol or scavenges the resulting phenoxy radical.[1] |

| Zinc Dialkyldithiophosphate (ZDDP) | N-Butyl-N-phenylbenzenamine | 1:0.5 | Peroxide Decomposition: ZDDP decomposes hydroperoxides; Amine traps radicals.[1] Reduces ZDDP depletion rate.[1] |

Formulation Workflow Diagram

Figure 2: Step-by-step formulation and validation workflow for integrating amine antioxidants.

Data Analysis & Interpretation

When analyzing PDSC data, compare the Oxidation Induction Time (OIT) of the N-alkylated candidate against a standard Ring-alkylated reference (e.g., L57/Naugalube 750).[1]

Hypothetical Performance Profile:

| Antioxidant Type | Mechanism | PDSC OIT @ 200°C (min) | Deposit Control (TEOST) | Volatility (TGA) |

| N-Butyl-N-phenylbenzenamine | SET / Radical Trap | 25 - 35 | Excellent (Low sludge) | Moderate |

| Butylated Diphenylamine (Ring) | HAT (H-Donor) | 40 - 50 | Good | Low |

| Binary Blend (Amine + Phenol) | Synergistic | 60 - 80 | Superior | Low |

Interpretation:

-

If the N-alkylated amine shows lower OIT than the Ring-alkylated reference, it confirms the lack of direct H-donation.[1]

-

However, if Deposit Control (measured via TEOST MHT) is superior, the N-alkylated form is valuable for keeping engines clean, even if absolute oxidation life is slightly lower.

References

-

Rudnick, L. R. (2017).[1] Lubricant Additives: Chemistry and Applications (3rd ed.).[1] CRC Press.[1]

-

ASTM International. (2022).[1] ASTM D6186-19: Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC).[1] West Conshohocken, PA.

-

ASTM International. (2021).[1] ASTM D2272-14(2021): Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. West Conshohocken, PA.

-

Gatto, V. J., et al. (2002). "The influence of chemical structure on the physical and performance properties of diphenylamine antioxidants." Journal of Synthetic Lubrication.

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12229150, N-Butyl-N-phenylaniline. [1]

Application Note: N-Butyl-N-phenylbenzenamine (NBPA) as a High-Temperature Stabilizer for Rubber and Polymers

This Application Note is designed for researchers and material scientists. It deviates from standard templates to focus on the unique mechanistic properties and precise application protocols of N-Butyl-N-phenylbenzenamine (also known as N-Butyl-N-phenylaniline or NBPA ), a specialized tertiary amine stabilizer.

Executive Summary & Scientific Rationale

N-Butyl-N-phenylbenzenamine (NBPA) represents a distinct class of antioxidants compared to the ubiquitous secondary aromatic amines (e.g., ODPA, 6PPD). While secondary amines function primarily via Hydrogen Atom Transfer (HAT), NBPA is a tertiary amine . It lacks the labile N-H bond required for HAT.

Instead, NBPA functions through a Single Electron Transfer (SET) mechanism, evolving into stable nitroxyl radicals (

Key Applications:

-

Synthetic Rubber (SBR, NBR): Prevention of oxidative crosslinking (gel formation) during hot processing.

-

Lubricants & Polyolefins: High-temperature thermal stabilizer, often synergistic with hindered phenols.

-

Polymerization Control: Acts as a moderator to prevent "popcorn" polymer formation during styrene/butadiene production.

Mechanism of Action: The Denisov Cycle

Unlike hindered phenols that sacrifice themselves to quench peroxy radicals, NBPA participates in a regenerative cycle. It is particularly effective against carbon-centered radicals (R•) which are prevalent in oxygen-starved environments (e.g., inside an extruder or a tire under load).

Mechanistic Pathway

-